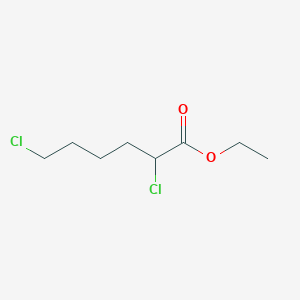

Ethyl 2,6-dichlorohexanoate

Description

Structure

3D Structure

Properties

CAS No. |

61978-81-2 |

|---|---|

Molecular Formula |

C8H14Cl2O2 |

Molecular Weight |

213.10 g/mol |

IUPAC Name |

ethyl 2,6-dichlorohexanoate |

InChI |

InChI=1S/C8H14Cl2O2/c1-2-12-8(11)7(10)5-3-4-6-9/h7H,2-6H2,1H3 |

InChI Key |

JELDLQMFPXWTGP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CCCCCl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 2,6 Dichlorohexanoate

Exploration of Direct Halogenation Approaches

The introduction of chlorine atoms at specific locations on the hexanoate (B1226103) backbone is a critical step in the synthesis of Ethyl 2,6-dichlorohexanoate. Direct halogenation methods offer a potential route, though challenges in regioselectivity and stereocontrol must be addressed.

Regioselective Chlorination Strategies

Achieving chlorination at the C2 (α) and C6 (ω) positions of an ethyl hexanoate molecule requires careful selection of reagents and reaction conditions to control the site of halogenation.

One plausible approach for the α-chlorination (C2) is the Hell-Volhard-Zelinsky (HVZ) reaction. alfa-chemistry.comdoubtnut.combyjus.com This well-established method involves the reaction of a carboxylic acid with a halogen (in this case, chlorine) in the presence of a catalytic amount of phosphorus trihalide (e.g., PCl₃). alfa-chemistry.combyjus.com The reaction proceeds via the formation of an acyl halide, which then enolizes, allowing for selective halogenation at the α-carbon. nrochemistry.comwikipedia.org Following the α-chlorination of hexanoic acid, subsequent esterification would yield the 2-chlorohexanoate.

For chlorination at the C6 position, free radical chlorination presents a potential, albeit less selective, pathway. The reaction of ethyl hexanoate with a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) initiated by a radical initiator like azobisisobutyronitrile (AIBN) could lead to a mixture of chlorinated products. The selectivity for the terminal methyl group (C6) can be influenced by steric and electronic factors, but achieving high regioselectivity at this position over other secondary carbons can be challenging.

A more controlled approach for terminal chlorination could involve starting with a precursor that has a functional group at the C6 position, which can be converted to a chlorine atom. For instance, starting with ethyl 6-hydroxyhexanoate (B1236181) allows for the conversion of the hydroxyl group to a chloro group using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

A hypothetical two-step regioselective chlorination process could be envisioned as follows:

Table 1: Proposed Two-Step Regioselective Chlorination Strategy

| Step | Reaction | Reagents and Conditions | Expected Outcome |

|---|---|---|---|

| 1 | α-Chlorination of Hexanoic Acid | Hexanoic acid, Cl₂, PCl₃ (cat.), Heat | 2-Chlorohexanoic acid |

Stereochemical Control in Halogenation Reactions

When a chiral center is created, as is the case with chlorination at the C2 position, controlling the stereochemistry can be crucial. The classical Hell-Volhard-Zelinsky reaction typically results in a racemic mixture of the α-halo acid. wikipedia.org

Achieving stereocontrol in such halogenation reactions often requires the use of chiral auxiliaries or catalysts. While specific methods for the stereoselective chlorination of ethyl hexanoate are not extensively documented, principles from asymmetric synthesis could be applied. For instance, derivatizing the carboxylic acid with a chiral auxiliary could direct the approach of the chlorinating agent to one face of the enolate intermediate, leading to an enrichment of one enantiomer.

Esterification Routes to this compound Precursors

An alternative synthetic strategy involves the synthesis of the dichlorinated carboxylic acid precursor, 2,6-dichlorohexanoic acid, followed by esterification.

Catalytic Esterification Techniques

The conversion of 2,6-dichlorohexanoic acid to its ethyl ester can be accomplished through several catalytic methods. The most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). This is an equilibrium-driven reaction, and to achieve high yields, it is often necessary to use an excess of the alcohol or to remove the water formed during the reaction.

Other catalytic systems can also be employed. Lewis acids, solid acid catalysts, and enzymatic catalysts offer alternatives that may provide milder reaction conditions and easier product purification.

Optimization of Reaction Conditions for Yield and Purity

To maximize the yield and purity of this compound via esterification, several reaction parameters can be optimized.

Table 2: Optimization Parameters for Fischer-Speier Esterification

| Parameter | Influence on Reaction | Optimized Conditions |

|---|---|---|

| Catalyst Loading | Increases reaction rate but can lead to side reactions. | Typically 1-5 mol% of the carboxylic acid. |

| Temperature | Higher temperatures increase the reaction rate but can also lead to decomposition. | Reflux temperature of the alcohol (ethanol). |

| Reactant Ratio | Using an excess of ethanol shifts the equilibrium towards the product. | A 3 to 10-fold excess of ethanol is common. |

| Water Removal | Driving the equilibrium to completion. | Use of a Dean-Stark apparatus or a drying agent. |

By carefully controlling these conditions, it is possible to achieve high conversion of 2,6-dichlorohexanoic acid to the desired ethyl ester with high purity.

Novel Synthetic Pathways for this compound

Research into novel synthetic methods may offer more efficient and selective routes to this compound. One area of interest is the development of C-H activation/halogenation reactions. These methods aim to directly replace a C-H bond with a C-Cl bond with high regioselectivity, potentially avoiding the need for pre-functionalized substrates.

For example, directed C-H chlorination, using a directing group to position a metal catalyst in proximity to the desired C-H bond, could offer a pathway to selectively chlorinate the C6 position. Similarly, advances in photoredox catalysis have enabled novel chlorination reactions under mild conditions, which could potentially be adapted for the synthesis of dichlorinated esters.

Another innovative approach could involve starting from a cyclic precursor, such as a derivative of caprolactone. Ring-opening of the lactone with a chlorinating agent could potentially introduce the two chlorine atoms in a controlled manner.

While these novel pathways are at the forefront of chemical research, their application to the specific synthesis of this compound would require further investigation and development.

Sustainable and Green Chemical Synthesis Approaches

Due to the lack of specific research on this compound, this section cannot provide detailed research findings. However, we can speculate on potential green chemistry approaches that could be adapted for its synthesis. These might include:

Use of Greener Solvents: Traditional organic syntheses often utilize hazardous chlorinated or amide solvents. A more sustainable approach would involve the use of greener alternatives like acetonitrile, which has been successfully employed in modified Steglich esterification reactions.

Catalytic Methods: The development of catalytic methods for chlorination and esterification would be a significant advancement. For example, the use of solid acid catalysts or enzymatic processes could reduce waste and improve reaction efficiency.

Atom Economy: Designing a synthesis that maximizes the incorporation of all starting materials into the final product is a key principle of green chemistry. This would involve avoiding the use of stoichiometric reagents that generate significant waste.

Development of Highly Efficient Catalytic Systems

Again, the absence of specific literature for this compound limits the discussion to general possibilities. The development of highly efficient catalytic systems for its synthesis could focus on:

Selective Chlorination: A key challenge would be the development of a catalyst that can selectively chlorinate the 2 and 6 positions of ethyl hexanoate. This might involve shape-selective zeolites or specifically designed transition metal catalysts.

One-Pot Syntheses: A highly efficient process would involve a "one-pot" reaction where multiple synthetic steps are carried out in the same reactor without the need for intermediate purification. This would reduce solvent usage and waste generation.

Flow Chemistry: The use of continuous flow reactors could offer advantages in terms of safety, scalability, and process control for the synthesis of this compound.

Mechanistic Investigations of Reactions Involving Ethyl 2,6 Dichlorohexanoate

Reaction Kinetics and Thermodynamic Studies of Transformations

The transformations of Ethyl 2,6-dichlorohexanoate can be expected to primarily involve the two chlorine-bearing carbon atoms and the ester functional group. Kinetic studies are essential to determine the rates of these reactions, while thermodynamic studies provide information about the energy changes and the position of equilibrium.

One of the principal reactions of alkyl halides is nucleophilic substitution. masterorganicchemistry.comucsb.eduwikipedia.org For this compound, this would involve the replacement of the chlorine atoms by a nucleophile. The rate of such a reaction can be determined by monitoring the concentration of the reactant or product over time. The reaction rate is influenced by the concentration of both the substrate and the nucleophile, the solvent, and the temperature. uci.eduyoutube.com

For instance, in a hypothetical reaction with a nucleophile (Nu⁻), the rate of substitution at one of the chlorinated carbons could be studied. If the reaction follows second-order kinetics, the rate law would be:

Rate = k[this compound][Nu⁻]

The rate constant, k, can be determined experimentally. The hydrolysis of the ester group, another potential transformation, can be studied kinetically as well, typically under acidic or basic conditions. chemguide.co.ukyoutube.com The hydrolysis of esters is known to be subject to catalysis. chemguide.co.uk

Thermodynamic data, such as the standard free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°), are crucial for understanding the feasibility and spontaneity of a reaction. aimehq.org For the substitution and hydrolysis reactions of this compound, these parameters would dictate the extent to which the reactions proceed towards products at equilibrium.

Illustrative Kinetic Data for a Hypothetical Nucleophilic Substitution Reaction of this compound

| Experiment | [this compound] (M) | [Nu⁻] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.5 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 3.0 x 10⁻⁴ |

| 3 | 0.1 | 0.2 | 3.0 x 10⁻⁴ |

This table presents hypothetical data for illustrative purposes.

Elucidation of Reaction Mechanisms and Intermediates

The elucidation of reaction mechanisms involves identifying the sequence of elementary steps through which a reaction occurs, including the characterization of any transient intermediates. For this compound, the primary mechanisms to consider for the chlorinated carbons are the S\N1 and S\N2 pathways for nucleophilic substitution, and E1 and E2 pathways for elimination. uci.eduorganic-chemistry.orgyoutube.com

The S\N2 mechanism is a one-step process where the nucleophile attacks the carbon atom at the same time as the leaving group (chloride) departs. youtube.commsu.edu This mechanism is favored for primary and less sterically hindered secondary alkyl halides. uci.edu Given that the chlorine atoms in this compound are on secondary carbons within a flexible chain, the S\N2 pathway is a plausible mechanism, especially with strong, unhindered nucleophiles. The reaction would proceed with an inversion of stereochemistry at the chiral center if one were present.

The S\N1 mechanism, in contrast, is a two-step process involving the formation of a carbocation intermediate. ucsb.eduorganic-chemistry.org This mechanism is favored for tertiary and some secondary alkyl halides, particularly in the presence of polar protic solvents that can stabilize the carbocation. wfu.edu For this compound, the formation of a secondary carbocation is possible, which could then be attacked by a nucleophile.

Elimination reactions (E1 and E2) are also possible, leading to the formation of an alkene. The E2 mechanism is a concerted process, while the E1 mechanism proceeds through a carbocation intermediate. The choice between substitution and elimination is influenced by the nature of the nucleophile (strong bases favor elimination), the solvent, and the temperature. youtube.commsu.edu

The hydrolysis of the ester group proceeds through a nucleophilic acyl substitution mechanism. Under basic conditions (saponification), a hydroxide (B78521) ion attacks the carbonyl carbon, leading to a tetrahedral intermediate which then collapses to form a carboxylate and an alcohol. libretexts.org Under acidic conditions, the carbonyl oxygen is first protonated, making the carbonyl carbon more electrophilic for attack by water. libretexts.org

Stereoelectronic Effects on Reactivity of this compound

Stereoelectronic effects refer to the influence of the spatial arrangement of orbitals on the reactivity and stability of a molecule. wikipedia.org In the context of reactions of this compound, these effects can play a significant role.

For an S\N2 reaction, the nucleophile must attack the carbon atom from the side opposite to the leaving group (backside attack). msu.edu This anti-periplanar arrangement allows for optimal overlap between the highest occupied molecular orbital (HOMO) of the nucleophile and the lowest unoccupied molecular orbital (LUMO) of the C-Cl bond, which is the σ* antibonding orbital. youtube.com Any steric hindrance that impedes this backside attack will slow down the S\N2 reaction. msu.edu

In E2 elimination reactions, a stereoelectronic requirement is that the hydrogen atom being removed and the leaving group are in an anti-periplanar conformation. msu.edu This alignment allows for the smooth, concerted formation of the new π-bond as the C-H and C-Cl bonds break. The conformation of the hexanoate (B1226103) chain will influence the ease with which this geometry can be achieved.

The reactivity of the ester group is also influenced by stereoelectronic effects. The lone pairs on the ether oxygen can interact with the π* orbital of the carbonyl group, which affects the electrophilicity of the carbonyl carbon.

Solvent Effects and Reaction Catalysis

The choice of solvent can have a profound impact on the rate and mechanism of a reaction. libretexts.orgchemistrysteps.com For nucleophilic substitution reactions of this compound, the polarity of the solvent is a key factor.

Polar protic solvents, such as water and alcohols, are capable of hydrogen bonding. libretexts.org They are effective at solvating both cations and anions. These solvents can stabilize the carbocation intermediate in an S\N1 reaction, thus favoring this pathway. wfu.edu However, they can also solvate the nucleophile, making it less reactive and potentially slowing down an S\N2 reaction. chemistrysteps.com

Polar aprotic solvents, such as acetone (B3395972) or dimethylformamide (DMF), possess dipoles but cannot act as hydrogen bond donors. chemistrysteps.com They are good at solvating cations but not anions. This leaves the nucleophile relatively "naked" and more reactive, which generally accelerates S\N2 reactions. wfu.edu

Illustrative Effect of Solvent on the Rate of a Hypothetical S\N2 Reaction

| Solvent | Dielectric Constant | Relative Rate Constant (k_rel) |

| Methanol (Protic) | 32.7 | 1 |

| Acetone (Aprotic) | 20.7 | 500 |

| DMF (Aprotic) | 36.7 | 1000 |

This table presents hypothetical data for illustrative purposes.

Catalysis can also be employed to enhance the rate of reactions involving this compound. For instance, the hydrolysis of the ester group is catalyzed by both acids and bases. chemguide.co.uk Acid catalysis involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic. libretexts.org Base catalysis (saponification) involves the direct attack of a stronger nucleophile (hydroxide ion) on the carbonyl carbon. libretexts.org

For reactions at the chlorinated carbons, phase-transfer catalysts could be utilized to facilitate the reaction between an aqueous nucleophile and the organic substrate. Lewis acids could also potentially be used to activate the C-Cl bond, although this might also promote elimination or other side reactions.

Theoretical and Computational Studies of Ethyl 2,6 Dichlorohexanoate

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental in elucidating the electronic structure and energetic properties of molecules like ethyl 2,6-dichlorohexanoate. These methods provide insights into the distribution of electrons, the nature of chemical bonds, and the molecule's reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations would be instrumental in determining its geometric and electronic properties. By applying a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)), one could compute various molecular descriptors.

Key insights from DFT would include the optimization of the molecule's geometry to find its most stable three-dimensional structure. Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would reveal regions of the molecule susceptible to electrophilic and nucleophilic attack, respectively. The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and stability.

Illustrative Data from a Hypothetical DFT Calculation:

| Property | Hypothetical Value | Significance |

| Total Energy | -1154.7 Hartrees | Represents the total electronic energy of the molecule at its optimized geometry. |

| HOMO Energy | -7.2 eV | Indicates the energy of the highest energy electrons, related to the molecule's ability to donate electrons. |

| LUMO Energy | -0.5 eV | Indicates the energy of the lowest energy empty orbital, related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 6.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 2.5 Debye | Quantifies the overall polarity of the molecule, arising from the electronegative chlorine and oxygen atoms. |

Ab Initio Methods for Conformation and Energetics

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. Methods like Hartree-Fock (HF) and more advanced post-HF methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide highly accurate energetic and conformational information.

For this compound, these methods would be employed to perform a detailed conformational search to identify various stable isomers (conformers) and the transition states connecting them. By calculating the relative energies of these conformers, a potential energy surface can be mapped, providing a comprehensive understanding of the molecule's flexibility and the rotational barriers around its single bonds.

Molecular Dynamics Simulations of this compound

Molecular dynamics (MD) simulations would offer a time-resolved perspective on the behavior of this compound. By solving Newton's equations of motion for a system of atoms, MD simulations can model the molecule's dynamic movements, including vibrations, rotations, and conformational changes over time.

An MD simulation of this compound, either in a vacuum or in a solvent, would reveal how the molecule explores its conformational space. This is particularly important for understanding how its flexible hexanoate (B1226103) chain and the terminal ethyl group behave in different environments. Such simulations could also provide insights into intermolecular interactions if the molecule is studied in a condensed phase.

Structure-Reactivity Relationships and Predictive Modeling

The computational data generated from quantum chemical calculations can be used to establish structure-reactivity relationships. For instance, the calculated atomic charges and electrostatic potential maps would highlight the electron-rich and electron-deficient areas of this compound. The presence of two electronegative chlorine atoms at the 2 and 6 positions significantly influences the reactivity of the entire molecule, particularly at the alpha-carbon and the terminal carbon of the hexanoate chain.

Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, could utilize computed descriptors to predict various properties of this compound, including its potential biological activity or toxicity, based on data from structurally related compounds.

Conformational Analysis and Stereochemical Insights

A thorough conformational analysis is crucial for understanding the three-dimensional structure and properties of a flexible molecule like this compound. Due to the presence of a chiral center at the second carbon (C2), this molecule can exist as two enantiomers (R and S).

Computational methods would be essential to explore the preferred conformations of each enantiomer. The rotation around the various C-C single bonds in the hexanoate chain leads to a multitude of possible conformers. By calculating the relative energies of these conformers, the most stable, low-energy structures can be identified. This analysis would also shed light on the influence of the bulky chlorine atoms on the conformational preferences of the molecule.

Applications of Ethyl 2,6 Dichlorohexanoate in Advanced Chemical Synthesis

Utilization as a Versatile Synthetic Building Block

The strategic placement of two chlorine atoms in ethyl 2,6-dichlorohexanoate offers multiple reaction sites for nucleophilic substitution, allowing for the sequential or simultaneous introduction of various functional groups. This dual reactivity is the cornerstone of its utility as a versatile synthetic building block. The differential reactivity of the chlorine atoms, one at the α-position to the ester and the other at a primary carbon, could potentially be exploited for selective transformations under controlled reaction conditions.

For instance, the α-chloro atom is activated by the adjacent ester group, making it more susceptible to nucleophilic attack. This allows for the selective introduction of a functional group at the C2 position. Subsequently, the less reactive chlorine at the C6 position can be targeted under more forcing conditions or with a different nucleophile. This stepwise functionalization enables the construction of multifunctionalized hexane derivatives with precise control over the substitution pattern.

Table 1: Potential Nucleophilic Substitution Reactions of this compound

| Nucleophile | Reagent Example | Potential Product Structure |

| Azide | Sodium Azide (NaN₃) | Ethyl 2-azido-6-chlorohexanoate / Ethyl 2,6-diazidohexanoate |

| Amine | Ammonia (NH₃), Primary/Secondary Amines | Ethyl 2-amino-6-chlorohexanoate / Ethyl 2,6-diaminohexanoate derivatives |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Ethyl 2-(phenylthio)-6-chlorohexanoate / Ethyl 2,6-bis(phenylthio)hexanoate |

| Cyanide | Sodium Cyanide (NaCN) | Ethyl 2-cyano-6-chlorohexanoate / Ethyl 2,6-dicyanohexanoate |

Role in the Preparation of Functionalized Organic Molecules

The capacity to introduce a variety of functional groups onto the hexanoate (B1226103) backbone makes this compound a valuable starting material for the synthesis of a diverse array of functionalized organic molecules. These molecules can serve as intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials.

One potential application lies in the synthesis of substituted caprolactams. Through a series of transformations including amination of one of the chloro-substituents and subsequent intramolecular cyclization, it is conceivable to construct substituted lactam rings, which are prevalent in many biologically active compounds.

Furthermore, the ester functionality can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing additional handles for further chemical modification. This allows for the generation of a library of compounds with varying functionalities, starting from a single dichlorinated precursor.

Development of this compound as a Precursor to Novel Compounds

The reactivity of the carbon-chlorine bonds in this compound opens avenues for its use as a precursor in the synthesis of novel compounds with unique structural features. For example, dehydrohalogenation reactions could be employed to introduce unsaturation into the carbon chain, leading to the formation of chloro-substituted hexenoates. These unsaturated esters can then undergo a variety of addition reactions to introduce further complexity.

Moreover, the two chlorine atoms can be replaced by other halogens through Finkelstein-type reactions, providing access to the corresponding dibromo- or diiodo-hexanoates. These heavier halogen analogues often exhibit different reactivity profiles, expanding the synthetic utility of the initial dichlorinated scaffold. The diiodo derivatives, in particular, could be valuable precursors for radical cyclization reactions to form carbocyclic or heterocyclic systems.

Cross-Coupling Reactions and Derivatization Strategies

While direct participation of alkyl halides in cross-coupling reactions can be challenging compared to their aryl or vinyl counterparts, recent advancements in catalysis have expanded the scope to include such substrates. This compound could potentially undergo cross-coupling reactions, particularly at the C6 position, with various organometallic reagents to form new carbon-carbon bonds.

Table 2: Hypothetical Cross-Coupling Reactions of this compound

| Coupling Partner | Catalyst System (Example) | Potential Product |

| Alkyl Grignard Reagent | Iron or Copper-based catalysts | Alkyl-substituted ethyl chloro-hexanoate |

| Arylboronic Acid | Palladium-based catalysts with specific ligands | Aryl-substituted ethyl chloro-hexanoate |

| Terminal Alkyne | Copper(I) catalysts (Sonogashira-type coupling) | Alkynyl-substituted ethyl chloro-hexanoate |

Derivatization of the ester group offers another layer of synthetic flexibility. Transesterification with different alcohols can be used to modify the ester component, which might be necessary to alter the physical properties of the molecule or to introduce a specific functional group. Amidation, through reaction with amines, would lead to the corresponding dichlorinated hexanamides, a class of compounds with its own distinct chemical properties and potential biological activities.

Analytical Methodologies for Research on Ethyl 2,6 Dichlorohexanoate

Advanced Spectroscopic Characterization (e.g., High-Resolution NMR, 2D NMR, Mass Spectrometry)

Spectroscopic methods are fundamental to the structural confirmation of Ethyl 2,6-dichlorohexanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for elucidating the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum would provide information on the chemical environment of each hydrogen atom. The ethyl ester group would exhibit a characteristic quartet for the methylene (B1212753) protons (-OCH₂-) and a triplet for the methyl protons (-CH₃). The protons on the hexanoate (B1226103) chain, particularly those on the chlorinated carbons (at positions 2 and 6), would show distinct chemical shifts, typically downfield due to the electron-withdrawing effect of the chlorine atoms.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments. The carbonyl carbon of the ester group would appear at a significant downfield shift (typically 160-180 ppm). The carbons bonded to chlorine (C2 and C6) would also be deshielded and shifted downfield compared to their non-halogenated counterparts.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity between protons and carbons, confirming the precise structure and assignment of signals.

Mass Spectrometry (MS) is crucial for determining the molecular weight and fragmentation pattern, which aids in structural confirmation.

High-Resolution Mass Spectrometry (HRMS): This technique would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition and confirming the molecular formula (C₈H₁₄Cl₂O₂).

Fragmentation Pattern: In electron ionization (EI) mass spectrometry, the molecule would undergo fragmentation. Common fragmentation pathways for esters include the loss of the ethoxy group (-OCH₂CH₃) and McLafferty rearrangement. The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak and any chlorine-containing fragments, with M, M+2, and M+4 peaks corresponding to the presence of ³⁵Cl₂, ³⁵Cl³⁷Cl, and ³⁷Cl₂ isotopes, respectively. docbrown.info

A hypothetical summary of expected NMR data is presented below.

| Parameter | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Solvent | CDCl₃ | CDCl₃ |

| Ethyl Group (-OCH₂CH₃) | ~4.2 ppm (quartet, 2H), ~1.3 ppm (triplet, 3H) | ~61 ppm (-OCH₂), ~14 ppm (-CH₃) |

| Hexanoate Chain | Signals for CH₂ groups, with those adjacent to Cl shifted downfield | Carbonyl at ~170 ppm; C2 and C6 shifted downfield |

Chromatographic Techniques for Purity Assessment and Isomer Separation (e.g., GC-MS, HPLC)

Chromatographic methods are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, and any potential isomers.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile compounds. chemsynthesis.com A gas chromatograph with an appropriate capillary column (e.g., a non-polar or medium-polarity column) would be used to separate the components of a sample mixture. The mass spectrometer detector would then provide mass spectra for each eluting compound, allowing for their identification. This method is highly effective for purity assessment.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation and quantification of compounds. For a moderately polar compound like this compound, both normal-phase and reversed-phase HPLC could be employed. A UV detector would likely be suitable for detection, although a mass spectrometer could also be used as a detector (LC-MS) for greater sensitivity and specificity. HPLC is particularly useful for separating non-volatile impurities and for preparative separations.

The choice of chromatographic conditions would depend on the specific sample matrix and the impurities being targeted.

| Technique | Stationary Phase (Example) | Mobile Phase/Carrier Gas (Example) | Detector |

| GC-MS | 5% Phenyl Polysiloxane | Helium | Mass Spectrometer |

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water Gradient | UV-Vis or MS |

In Situ Spectroscopic Methods for Reaction Monitoring

Monitoring the synthesis of this compound in real-time can be achieved using in situ spectroscopic techniques. These methods provide valuable kinetic and mechanistic information, allowing for process optimization.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy: An immersion probe can be used to monitor the progress of the esterification or halogenation reaction directly in the reaction vessel. nih.govlibretexts.org The disappearance of reactant bands (e.g., the broad O-H stretch of a carboxylic acid) and the appearance of product bands (e.g., the C=O stretch of the ester) can be tracked over time. nih.gov

In Situ NMR Spectroscopy: By placing an NMR tube directly in the spectrometer and initiating the reaction within the tube, the formation of the product and consumption of reactants can be monitored in real-time. This provides detailed structural information throughout the course of the reaction.

These techniques eliminate the need for sampling and off-line analysis, providing a more accurate representation of the reaction progress.

| Technique | Parameter Monitored | Application |

| ATR-FTIR | Vibrational band intensity (e.g., C=O, O-H) | Real-time monitoring of functional group conversion |

| In Situ NMR | Signal intensity of reactant and product peaks | Detailed kinetic and mechanistic studies |

Chiral Analysis and Enantiomeric Purity Determination

Since the chlorine atom at the C2 position of this compound creates a chiral center, the compound can exist as a pair of enantiomers. The separation and quantification of these enantiomers are crucial, particularly in pharmaceutical applications where one enantiomer may have desired activity while the other is inactive or has adverse effects.

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.govphenomenex.com Polysaccharide-based CSPs are widely used for a broad range of compounds, including esters. phenomenex.com

Chiral Gas Chromatography (GC): For volatile chiral compounds, GC with a chiral stationary phase can also be used to separate enantiomers.

Indirect Methods: An alternative approach involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard (achiral) HPLC or GC column. nih.gov

The determination of enantiomeric purity is typically expressed as enantiomeric excess (ee), which can be calculated from the peak areas of the two enantiomers in the chromatogram.

| Method | Principle | Typical Stationary Phase |

| Chiral HPLC | Differential interaction with a chiral stationary phase | Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) |

| Chiral GC | Enantioselective partitioning on a chiral stationary phase | Cyclodextrin derivatives |

| Indirect HPLC/GC | Conversion to diastereomers followed by separation on an achiral phase | Standard phases (e.g., C18 for HPLC, polysiloxane for GC) |

Future Directions and Interdisciplinary Research on Ethyl 2,6 Dichlorohexanoate

Potential in Materials Science and Polymer Chemistry

The dichloro-functionality of Ethyl 2,6-dichlorohexanoate presents it as a compelling monomer or precursor for the synthesis of novel polymers. The chlorine atoms can serve as reactive sites for various polymerization techniques, leading to materials with tailored properties.

One potential application is in the synthesis of functional polyesters. rsc.org Halogenated monomers can be incorporated into polymer backbones to enhance thermal stability, chemical resistance, and flame retardancy. google.com The polymerization of halogen-containing monomers is a known strategy to create polymers with unique characteristics. google.com For instance, this compound could be used in step-growth polymerization reactions, where the chlorine atoms could be substituted by nucleophilic groups from other monomers, leading to the formation of ether or amine linkages within the polymer chain.

Furthermore, the chlorine atoms can act as initiation sites for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). This would allow for the synthesis of well-defined polymer architectures, including block copolymers and polymer brushes. The resulting polymers could find applications as coatings, adhesives, or advanced composites.

Table 1: Potential Polymerization Strategies Utilizing this compound

| Polymerization Technique | Potential Role of this compound | Resulting Polymer Type | Potential Applications |

| Step-Growth Polymerization | Dihalo-monomer for nucleophilic substitution | Functional Polyesters/Polyethers | High-performance plastics, flame-retardant materials |

| Controlled Radical Polymerization (e.g., ATRP) | Initiator or monomer | Well-defined polymers, block copolymers | Advanced coatings, nanocomposites, drug delivery systems |

| Polycondensation | Monomer with di-functional molecules | Cross-linked polymers | Thermosetting resins, durable coatings |

Research in this area would involve exploring the reactivity of the C-Cl bonds in this compound under various polymerization conditions and characterizing the properties of the resulting polymers.

Integration into Bio-organic and Medicinal Chemistry Research (excluding clinical data)

Halogenated organic compounds are of significant interest in medicinal chemistry due to their ability to modulate the biological activity of molecules. The chlorine atoms in this compound can influence its lipophilicity, metabolic stability, and binding interactions with biological targets.

This compound could serve as a precursor for the synthesis of novel bioactive molecules. weebly.com The ester group can be hydrolyzed to the corresponding carboxylic acid, which is a common functional group in many pharmaceuticals. wiley-vch.de The dichloro-substituents can be retained to enhance biological activity or can be replaced through nucleophilic substitution to introduce other functional groups, leading to a library of new chemical entities for biological screening. mdpi.com

For example, dichlorinated scaffolds have been investigated as inhibitors for various enzymes. The specific positioning of the chlorine atoms in this compound could be explored for its potential to interact with specific enzymatic pockets. Synthetic strategies could involve the modification of the hexanoate (B1226103) backbone to mimic the structure of natural substrates or known inhibitors.

Table 2: Hypothetical Bio-organic Applications of this compound Derivatives

| Derivative Type | Synthetic Strategy | Potential Biological Target | Rationale |

| Dichlorohexanoic Acid | Hydrolysis of the ethyl ester | Enzyme active sites | Carboxylic acid for binding, chlorine for enhanced lipophilicity |

| Amino-derivatives | Nucleophilic substitution of chlorine atoms | Receptors, ion channels | Introduction of basic groups for specific interactions |

| Heterocyclic compounds | Cyclization reactions involving the dichloro- and ester groups | Kinases, proteases | Rigidified structures for improved binding affinity |

Future research would focus on the synthesis of a diverse range of derivatives of this compound and their evaluation in various in vitro biological assays to identify potential therapeutic leads.

Environmental Chemistry and Degradation Studies of Halogenated Esters

The widespread use of organochlorine compounds has raised environmental concerns due to their persistence and potential toxicity. frontiersin.orgresearchgate.net Studying the environmental fate and degradation of halogenated esters like this compound is crucial for assessing their environmental impact.

Research in this area would investigate the abiotic and biotic degradation pathways of the compound. Abiotic degradation could involve hydrolysis of the ester linkage and photolytic cleavage of the carbon-chlorine bonds. Biotic degradation, or biodegradation, by microorganisms is a key process for the removal of organochlorine pollutants from the environment. bbrc.infrontiersin.orgsemanticscholar.org

Studies could focus on identifying microbial strains capable of degrading this compound. The degradation pathways would likely involve initial enzymatic attacks, such as dehalogenation or ester hydrolysis. nih.govnih.goveurochlor.org Understanding these pathways is essential for developing bioremediation strategies for sites contaminated with similar halogenated compounds.

Table 3: Potential Degradation Pathways and Influencing Factors for this compound

| Degradation Type | Potential Mechanisms | Key Influencing Factors | Expected Byproducts |

| Abiotic | Hydrolysis, Photolysis | pH, UV radiation, temperature | 2,6-dichlorohexanoic acid, chlorinated alcohols |

| Biotic (Aerobic) | Oxidative dehalogenation, esterase activity | Presence of specific microbial enzymes, oxygen levels | Chlorinated intermediates, CO2, H2O |

| Biotic (Anaerobic) | Reductive dehalogenation | Presence of anaerobic microorganisms, electron donors | Less chlorinated hexanoates, hexanoic acid |

Future research would employ analytical techniques such as chromatography and mass spectrometry to identify degradation products and elucidate the transformation pathways.

Development of Novel Reagents and Catalysts Utilizing this compound

The reactive sites within this compound make it a candidate for the development of novel chemical reagents and catalysts. The two chlorine atoms can be utilized in various synthetic transformations.

For instance, the compound could be used as a cross-linking agent in the synthesis of polymers and other materials. The ability to form two covalent bonds makes it suitable for creating network structures with enhanced mechanical and thermal properties.

In the field of catalysis, this compound could be modified to create new ligands for metal catalysts. The chlorine atoms could be substituted with coordinating groups, and the resulting molecule could be used to chelate metal ions. Such catalysts could find applications in a variety of organic reactions, including cross-coupling and asymmetric synthesis. nih.gov The ester functionality could also play a role in modulating the electronic properties and solubility of the catalyst.

Table 4: Potential Applications of this compound in Reagent and Catalyst Development

| Application Area | Proposed Role of this compound | Desired Outcome | Example Reaction |

| Cross-linking agent | Bifunctional electrophile | Formation of polymer networks | Curing of epoxy resins |

| Ligand synthesis | Scaffold for attaching coordinating groups | Novel metal-ligand complexes | Palladium-catalyzed cross-coupling |

| Phase-transfer catalysis | Precursor for quaternary ammonium (B1175870) salts | Enhanced reaction rates in multiphase systems | Nucleophilic substitution reactions |

Further investigation is required to explore these potential applications, including the synthesis of derivatives and the evaluation of their performance in various chemical transformations.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2,6-dichlorohexanoate, and how do reaction conditions influence yield?

- Methodological Answer : this compound is typically synthesized via esterification of 2,6-dichlorohexanoic acid with ethanol under acidic catalysis (e.g., H₂SO₄). Alternative routes include using acyl chlorides (e.g., 2,6-dichlorohexanoyl chloride) reacting with ethanol, which avoids prolonged heating and reduces side reactions. Yield optimization requires control of stoichiometry (1:1.2 molar ratio of acid to alcohol), temperature (60–80°C), and catalyst concentration (5–10% w/w). Post-synthesis purification via fractional distillation or column chromatography is critical to isolate high-purity product .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm ester functionality (e.g., ethyl group triplet at ~1.2 ppm, carbonyl carbon at ~170 ppm) and chlorinated positions (splitting patterns in aromatic/disubstituted regions).

- GC-MS : Quantifies purity and identifies volatile impurities. Retention time and fragmentation patterns (e.g., m/z peaks for Cl⁻ loss) validate structure.

- HPLC : Reversed-phase C18 columns with UV detection (λ = 210–230 nm) assess non-volatile byproducts.

- FTIR : Ester C=O stretch (~1740 cm⁻¹) and C-Cl stretches (600–800 cm⁻¹) confirm functional groups.

- Reference spectral data from NIST Chemistry WebBook is essential for cross-validation .

Q. How can researchers ensure the stability of this compound during storage and experimental use?

- Methodological Answer : Stability is influenced by light, temperature, and moisture. Store in amber glass vials at –20°C under inert gas (N₂/Ar). Degradation is monitored via periodic GC-MS analysis for hydrolysis products (e.g., 2,6-dichlorohexanoic acid). For aqueous experiments, use anhydrous solvents (e.g., dried THF) and buffer systems (pH 5–7) to minimize ester hydrolysis .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The 2,6-dichloro configuration creates steric hindrance, directing nucleophiles (e.g., amines, alkoxides) to the less hindered α-position. Computational studies (DFT calculations) model transition states to predict reactivity. Experimental validation involves competitive reactions with controlled nucleophile concentrations and kinetic monitoring (e.g., via in situ IR or HPLC). Contrasting results from similar esters (e.g., ethyl 2,4-dichlorohexanoate) highlight steric vs. electronic effects .

Q. How should researchers resolve contradictions in reported solubility data for this compound in polar aprotic solvents?

- Methodological Answer : Discrepancies may arise from impurities, temperature fluctuations, or measurement techniques. A systematic approach includes:

- Reproducing experiments using standardized solvents (e.g., DMSO-d6, DMF) and controlled temperatures (25°C ± 0.1°C).

- Validating solubility via saturation point assays with gravimetric analysis.

- Comparing results with computational solubility parameters (Hansen solubility criteria).

- Reporting uncertainties (e.g., ±5% for gravimetric methods) and citing equipment calibration protocols .

Q. What strategies optimize the use of this compound as a precursor in multi-step syntheses of bioactive compounds?

- Methodological Answer :

- Step 1 : Functionalize the ester via hydrolysis (to carboxylic acid) or reduction (to alcohol) for downstream reactions.

- Step 2 : Introduce pharmacophores (e.g., amides, heterocycles) at the α-position using Pd-catalyzed cross-coupling (Suzuki, Heck).

- Step 3 : Monitor intermediates with LC-MS and optimize protecting groups (e.g., tert-butyl esters) to prevent side reactions.

- Case Study: this compound derivatives show potential as intermediates in antifungal agents, requiring strict control of enantiomeric purity via chiral HPLC .

Data Analysis and Experimental Design

Q. How can researchers design experiments to assess the environmental impact of this compound degradation byproducts?

- Methodological Answer :

- Experimental Design : Simulate degradation under UV light (λ = 254 nm) and aerobic/anaerobic aqueous conditions.

- Analytics : Use GC-MS to identify chlorinated alkanes/alkenes and ICP-MS for heavy metal catalysts (e.g., residual Pd).

- Toxicity Assays : Perform Daphnia magna or algal growth inhibition tests.

- Statistical Analysis : Apply ANOVA to compare degradation rates across conditions and EC50 values for toxicity .

Q. What statistical methods are appropriate for analyzing kinetic data from this compound hydrolysis studies?

- Methodological Answer :

- Pseudo-First-Order Kinetics : Fit time-concentration data to to determine rate constants (k).

- Arrhenius Analysis : Calculate activation energy (Eₐ) from k values at 3+ temperatures.

- Error Propagation : Report confidence intervals (95%) using Monte Carlo simulations or bootstrapping.

- Software: Use OriginLab or Python’s SciPy for nonlinear regression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.